12-Bromoisoindolo(2,1-b)isoquinoline-5,7-dione
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Overview
Description
12-Bromoisoindolo(2,1-b)isoquinoline-5,7-dione is a chemical compound with the molecular formula C16H8BrNO2 and a molecular weight of 326.144 g/mol . It is an achiral molecule, meaning it does not have any stereocenters . This compound is part of the isoindoloisoquinoline family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of 12-Bromoisoindolo(2,1-b)isoquinoline-5,7-dione can be achieved through various synthetic routes. One notable method involves the Wittig intramolecular cyclization . This reaction typically requires the use of phosphorus ylides and involves the formation of a carbon-carbon double bond through the reaction of a phosphonium salt with a carbonyl compound . The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Chemical Reactions Analysis
12-Bromoisoindolo(2,1-b)isoquinoline-5,7-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include bases like sodium hydride and potassium tert-butoxide, as well as solvents such as tetrahydrofuran and dimethyl sulfoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
12-Bromoisoindolo(2,1-b)isoquinoline-5,7-dione has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 12-Bromoisoindolo(2,1-b)isoquinoline-5,7-dione involves its interaction with specific molecular targets and pathways. detailed information on its molecular targets and pathways is limited . Further research is needed to fully elucidate the mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
12-Bromoisoindolo(2,1-b)isoquinoline-5,7-dione can be compared with other similar compounds in the isoindoloisoquinoline family. Some of these similar compounds include:
Isoindolo(2,1-b)isoquinoline-5,7-dione: This compound lacks the bromine atom present in this compound.
Indolo(2,1-b)isoquinoline derivatives: These compounds have similar core structures but may have different substituents and functional groups.
Properties
CAS No. |
5291-25-8 |
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Molecular Formula |
C16H8BrNO2 |
Molecular Weight |
326.14 g/mol |
IUPAC Name |
12-bromoisoindolo[2,3-b]isoquinoline-5,7-dione |
InChI |
InChI=1S/C16H8BrNO2/c17-13-9-5-1-3-7-11(9)15(19)18-14(13)10-6-2-4-8-12(10)16(18)20/h1-8H |
InChI Key |
ZNUOZNVJNOCSPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C(=O)N3C2=O)Br |
Origin of Product |
United States |
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